molecular formula C20H18BN3O3 B2772101 Chembl4461288 CAS No. 2379279-96-4

Chembl4461288

Cat. No. B2772101
CAS RN: 2379279-96-4
M. Wt: 359.19
InChI Key: WTZMCUOBQPTERK-UHFFFAOYSA-N
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Description

Typically, you would start by identifying the compound’s chemical name, its structure, and other identifiers like its CAS number or its InChI or SMILES strings. This information can often be found in chemical databases .


Synthesis Analysis

The synthesis of a compound can often be found in the chemical literature. Websites like Google Scholar or Connected Papers can be useful for this .


Molecular Structure Analysis

Molecular structure can be analyzed using various spectroscopic methods (IR, NMR, MS, etc.) and computational chemistry tools. Tools like MolView can be used to visualize the molecule.


Chemical Reactions Analysis

Information about how the compound reacts could be found in the literature . This could include reactions the compound undergoes, conditions for these reactions, and the products formed.


Physical And Chemical Properties Analysis

Physical and chemical properties like melting point, boiling point, solubility, etc. can often be found in databases or the literature .

Safety And Hazards

Safety data sheets (SDS) are a good source of safety and hazard information . Other resources include the NIOSH Pocket Guide to Chemical Hazards .

Future Directions

Future directions could include potential applications of the compound, or new reactions it could be used in. This usually requires a deep understanding of the compound and the field it’s used in .

properties

IUPAC Name

[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZMCUOBQPTERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139030519

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